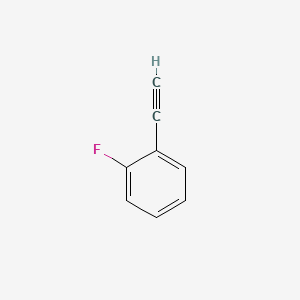

1-Ethynyl-2-fluorobenzene

Description

Significance of Fluorine in Organic Molecules for Advanced Materials and Life Sciences

The incorporation of fluorine into organic molecules has a profound impact on their properties, a fact that is widely exploited in materials science and life sciences. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts significant thermal and chemical stability to fluorinated compounds. numberanalytics.com In the life sciences, the introduction of fluorine can dramatically alter a molecule's biological activity. researchgate.net This is because fluorine's high electronegativity and small size can modify key parameters such as lipophilicity, metabolic stability, and bioavailability. numberanalytics.comresearchgate.net These modifications can lead to enhanced efficacy and potency of pharmaceutical drugs and agrochemicals. numberanalytics.comresearchgate.net Consequently, about 20% of all modern pharmaceuticals and a significant portion of agrochemicals are fluorinated. acs.org In materials science, fluorination is used to create advanced materials like polymers, liquid crystals, and coatings with unique and desirable properties. chemimpex.comacs.orgwiley.com

Relevance of the Ethynyl (B1212043) Group in Organic Synthesis and Conjugated Systems

The ethynyl group (–C≡CH) is a versatile and highly relevant functional group in modern organic chemistry. Its linear, rigid structure serves as an effective spacer in molecular design. sci-hub.se The triple bond is a region of high electron density, making it a reactive site for a multitude of chemical transformations, including cycloadditions, cross-coupling reactions, and polymerizations. cymitquimica.comscbt.com This reactivity makes terminal alkynes, such as those containing an ethynyl group, crucial building blocks in the synthesis of complex organic molecules, natural products, and pharmaceuticals. scielo.br Furthermore, the π-system of the ethynyl group allows for effective electronic conjugation when connected to other unsaturated systems like aromatic rings. sci-hub.seaip.org This conjugation is fundamental to the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular wires, by influencing their optical and electronic properties. researchgate.netrsc.org

Positioning of 1-Ethynyl-2-fluorobenzene within the Landscape of Fluorinated Alkynes and Ethynylarenes

This compound, also known as 2-fluorophenylacetylene, is a significant compound within the class of fluorinated ethynylarenes. chemimpex.comguidechem.com It combines the key features of both a fluorine atom and an ethynyl group directly attached to a benzene (B151609) ring. cymitquimica.com This specific arrangement, with the fluorine atom positioned ortho to the ethynyl group, creates a unique electronic and steric environment that influences its reactivity. It serves as a versatile building block for synthesizing more complex fluorinated molecules. cymitquimica.comguidechem.com Compared to its isomers (1-ethynyl-3-fluorobenzene and 1-ethynyl-4-fluorobenzene), the ortho-positioning of the fluorine atom can lead to distinct outcomes in reactions due to potential intramolecular interactions and steric hindrance. It is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials like polymers and liquid crystals. chemimpex.com

Historical Context of Research on Fluorinated Phenylacetylenes

Research into fluorinated organic compounds has a rich history, driven by the unique properties imparted by the fluorine atom. laurenrichter.com The development of selective fluorinating agents was a critical step, with early work on N-F reagents dating back to the 1960s. nih.govbeilstein-journals.org The synthesis and study of fluorinated phenylacetylenes are part of the broader field of organofluorine chemistry. wiley.com The evolution of synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions like the Sonogashira coupling, has made compounds like this compound more accessible for research. researchgate.net This accessibility has allowed for more extensive investigation into their reactivity and potential applications, which was previously limited by synthetic challenges. While specific early historical papers on this compound are not prominently highlighted in general literature, its study is an outcome of the parallel advancements in both fluorine chemistry and alkyne chemistry.

Overview of Key Research Areas for this compound

Current research involving this compound is focused on several key areas, leveraging its unique chemical structure. chemimpex.com A primary area is its use as a building block in organic synthesis. guidechem.com This includes its application in transition-metal-catalyzed cross-coupling reactions to create larger, more complex molecular architectures. sigmaaldrich.com Another significant research focus is its participation in cycloaddition reactions for the construction of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry. sigmaaldrich.com Furthermore, the compound is studied for its potential in materials science, specifically in the synthesis of fluorinated polymers and conjugated systems for electronic applications. chemimpex.comscbt.com Its role as a precursor in the development of novel pharmaceuticals and agrochemicals is also an active field of investigation. chemimpex.comguidechem.com

Compound Data

| Property | Value |

| Molecular Formula | C₈H₅F guidechem.com |

| Molecular Weight | 120.12 g/mol sigmaaldrich.com |

| CAS Number | 766-49-4 guidechem.com |

| Appearance | Colorless to brown clear liquid chemimpex.comguidechem.com |

| Boiling Point | 150 °C (lit.) sigmaaldrich.com |

| Density | 1.06 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.526 (lit.) sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPQIXUNBPQKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997928 | |

| Record name | 1-Ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-49-4 | |

| Record name | 1-Ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Ethynyl 2 Fluorobenzene

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule by modifying related compounds or by introducing the key functional groups onto a benzene (B151609) ring through strategic reactions.

Modified Procedures from Related Ethynylarenes

The synthesis of substituted ethynylarenes often follows established protocols that can be adapted for specific targets. The preparation of 1-Ethynyl-2-fluorobenzene can be achieved by modifying procedures used for other fluorinated or diethynyl benzene derivatives. For instance, synthetic routes developed for compounds like 1,4-diethynyl-2-fluorobenzene (B3034096) can be adjusted to yield the monoethynyl product. Similarly, one-pot reactions developed for various ethynylarenes, such as those involving Grignard reagents for the synthesis of propargyl alcohols, demonstrate the transferability of these methods to substrates like 1-ethynyl-4-fluorobenzene, a close relative of the target compound. nii.ac.jp The use of this compound in cross-coupling reactions with other phenylacetylenes further underscores the shared reactivity patterns among this class of compounds, suggesting that synthetic methods are often interchangeable with appropriate modifications. sigmaaldrich.com

Halogenation and Selective Fluorination Strategies

A common strategy for synthesizing fluorinated aromatic compounds involves halogenation followed by a selective fluorination step. While not always a direct route, this approach is fundamental in organofluorine chemistry. For example, a general method for producing related compounds like 1-ethynyl-2,3-difluorobenzene (B3029108) involves the initial halogenation of ethynylbenzene and subsequent selective fluorination, which requires specific catalysts and conditions to achieve the desired substitution pattern.

Advanced fluorination methods can also be employed. Photocatalytic fluorination, for instance, allows for the direct introduction of a fluorine atom onto a benzene ring using a photocatalyst, an appropriate fluoride (B91410) source, and light irradiation. acs.org This technique proceeds via a photoinduced electron transfer mechanism, forming a benzene radical cation that then reacts with a fluoride anion. acs.org Such modern methods represent a frontier in creating fluorinated arenes.

Precursor-Based Synthesis

This approach involves synthesizing the target molecule from precursors that already contain some of the required structural features.

Synthesis from Dibromoalkenes

A key precursor-based method for generating terminal alkynes is the treatment of 1,1-dibromoalkenes with a strong base. A general procedure involves reacting a dibromoalkene precursor with cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. guidechem.com The reaction is typically heated overnight, and upon completion, quenched with brine and extracted with an organic solvent. guidechem.com This method effectively eliminates two molecules of hydrogen bromide to form the desired triple bond. The necessary precursor, (E)-1-(1,2-dibromovinyl)-2-fluorobenzene, can be synthesized from 2-fluoro-benzaldehyde through the Corey-Fuchs reaction or similar olefination strategies.

Table 1: General Procedure for Synthesis from Dibromoalkenes

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | Dibromoalkene (1.0 equiv.), Cs₂CO₃ (2.5 equiv.), DMSO | Elimination Reaction |

| 2 | Sealed tube, 115 °C, overnight | Drive reaction to completion |

| 3 | Quench with brine | Stop the reaction |

| 4 | Extraction with tert-butyl methyl ether | Isolate the product |

| 5 | Drying over Na₂SO₄ | Remove residual water |

This table is based on a modified literature procedure for the synthesis of alkynes from dibromoalkenes. guidechem.com

Derivatives for Introducing Fluorine and Ethynyl (B1212043) Moieties

This compound is not only a synthetic target but also a crucial intermediate or building block for creating more complex molecules. guidechem.comchemimpex.com Its structure contains both a reactive ethynyl group and a fluorine-substituted aromatic ring, making it a versatile platform for introducing these specific moieties into pharmaceuticals and advanced materials. guidechem.comchemimpex.com The ethynyl group can readily participate in reactions like click chemistry, Sonogashira coupling, and other cross-coupling reactions, allowing for the extension of the molecular framework. scientificlabs.co.uksigmaaldrich.com This makes it a valuable derivative for researchers aiming to construct complex molecular architectures that benefit from the unique electronic properties conferred by the fluorine atom. chemimpex.com

Advanced Synthetic Strategies

Modern organic synthesis often employs novel reaction conditions and computational tools to improve efficiency and selectivity.

Advanced one-pot methodologies have been developed for related compounds, which streamline synthetic processes. For example, a method using successive Grignard reagent reactions allows for the synthesis of complex alcohols from ethynylarenes in a single reaction vessel. nii.ac.jp Another advanced approach involves the use of non-conventional solvent systems. Liquid sulfur dioxide has been explored as a reaction medium to promote transformations of aryl acetylenes, such as hydration and hydrohalogenation, under mild, catalyst-free conditions. nih.govacs.org

Furthermore, computational chemistry plays an increasingly important role in planning synthetic routes. Density Functional Theory (DFT) calculations can be used to model reaction pathways, such as the electrophilic nitration of 2-ethynyl-1-fluorobenzene, to predict regioselectivity and understand potential side reactions. This computational insight helps in optimizing reaction conditions before experimentation, representing an advanced strategy in modern chemical synthesis.

On-Surface Synthesis Techniques for Ethynylarenes

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of covalently bonded, low-dimensional nanostructures with atomic precision. researchgate.net This technique typically involves the deposition of molecular precursors onto a catalytically active surface, such as copper or gold, under ultra-high vacuum (UHV) conditions. Subsequent thermal annealing or other activation methods induce chemical reactions, leading to the formation of polymers and other extended structures that are not accessible through traditional solution-phase chemistry. researchgate.netacs.org

While specific studies detailing the on-surface synthesis of this compound are not prevalent in the reviewed literature, the behavior of related ethynylarenes and halogenated aromatic compounds provides a strong basis for predicting its reactivity. The on-surface reactions of such precursors are primarily governed by the activation of C-H bonds in the ethynyl group and C-X (where X is a halogen) bonds. nih.gov

Key Research Findings for Ethynylarenes:

Polymerization on Metal Surfaces: Studies on diiodobenzene on Cu(110) have shown that the C-I bonds are catalytically cleaved upon deposition. Subsequent annealing leads to the formation of polyphenylene chains through Ullmann coupling. nih.gov It is conceivable that this compound could undergo similar dehalogenation and polymerization reactions, potentially leading to the formation of poly(fluorophenylene) structures.

Formation of Organometallic Intermediates: On surfaces like Cu(111) and Ag(111), halogenated precursors can form stable organometallic intermediates. chemimpex.com For instance, dibromo-biphenyl molecules have been shown to form organometallic polymer chains with copper or silver atoms before covalent coupling. chemimpex.com The fluorine substituent in this compound would influence the molecule-surface interaction and the stability of such intermediates.

Role of the Surface: The choice of substrate is critical. Gold surfaces, for example, have been shown to directly facilitate coupling of halogenated precursors without the formation of stable organometallic intermediates. chemimpex.com The adsorption geometry of fluorinated benzenes on copper surfaces can be influenced by intermolecular interactions and surface structure, which in turn affects their reactivity. researchgate.net

Heterogeneous Catalysis: Beyond UHV on-surface synthesis, heterogeneous catalysis offers another route for surface-confined reactions. For example, the polymerization of 2-fluorophenylacetylene has been achieved using a Rhodium complex immobilized on a mesoporous molecular sieve, demonstrating a method for producing poly[(fluorophenyl)acetylene]s. researchgate.net

| Precursor Type | Surface | Key Observation | Potential relevance for this compound |

| Diiodobenzene | Cu(110) | Formation of polyphenylene chains via Ullmann coupling. nih.gov | Potential for forming poly(fluorophenylene) chains. |

| Dibromo-biphenyl | Cu(111), Ag(111) | Formation of stable organometallic polymer intermediates. chemimpex.com | The fluorine atom may influence the formation and stability of such intermediates. |

| Halogenated benzenes | Cu(111) | Adsorption orientation is influenced by surface structure and intermolecular interactions. researchgate.net | The reactivity of this compound would be dependent on its specific adsorption geometry. |

| 2-Fluorophenylacetylene | Rh catalyst on mesoporous support | Heterogeneous polymerization to poly[(fluorophenyl)acetylene]. researchgate.net | A viable method for producing polymers from this compound in a controlled manner. |

Considerations for Industrial Production Methods

The industrial-scale synthesis of this compound would likely rely on well-established and scalable chemical reactions. The Sonogashira coupling is a cornerstone for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, making it a prime candidate for the production of this compound. researchgate.netsci-hub.se

The general approach would involve the cross-coupling of a suitable terminal alkyne (or a protected version thereof, like trimethylsilylacetylene) with a fluorinated aryl halide.

Typical Sonogashira Coupling Protocol:

A common laboratory-scale synthesis, which can be adapted for industrial production, involves the following components:

Catalyst System: A palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), is typically used. A copper(I) salt, like copper(I) iodide, often acts as a co-catalyst to facilitate the reaction.

Base: An amine base, such as triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne, forming the reactive acetylide species.

Solvent: Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used under an inert atmosphere.

Reactants: The key reactants would be a fluorinated aryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene) and an acetylene (B1199291) source.

Challenges and Solutions for Industrial Scale-Up:

Scaling up the Sonogashira reaction from the laboratory to an industrial process presents several challenges that need to be addressed to ensure efficiency, cost-effectiveness, and safety.

Catalyst Cost and Recovery: Palladium catalysts are expensive. For industrial applications, minimizing catalyst loading and implementing effective recovery and recycling protocols are crucial. The use of immobilized palladium catalysts on solid supports is one strategy to facilitate catalyst separation and reuse.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential for maximizing yield and purity while minimizing energy consumption. Continuous flow reactors can offer advantages over batch reactors in terms of heat and mass transfer, process control, and safety.

Purity and Separation: The final product must be purified to remove catalysts, unreacted starting materials, and byproducts. Advanced separation techniques, such as distillation and chromatography, would be employed to achieve the desired purity.

Safety: The flammability of solvents and the reactivity of the reagents necessitate robust safety protocols for large-scale production.

| Consideration | Key Challenge | Potential Solution |

| Catalyst | High cost of palladium catalysts. | Use of immobilized catalysts for easier recovery and reuse; optimization of catalyst loading. |

| Process | Efficient heat and mass transfer, process control. | Utilization of continuous flow reactors. rsc.org |

| Purity | Removal of catalyst residues and byproducts. | Advanced separation techniques like distillation and chromatography. |

| Safety | Handling of flammable and reactive materials. | Implementation of robust industrial safety protocols. |

Reactivity of the Ethynyl Moiety

The ethynyl group (-C≡CH) is the primary site of reactivity in this compound, undergoing a variety of reactions that allow for the construction of more complex molecular architectures. chemimpex.com

This compound readily participates in cross-coupling reactions, most notably the Sonogashira coupling. sigmaaldrich.comorganic-chemistry.orgalkalisci.comscientificlabs.ie This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a powerful method for the formation of carbon-carbon bonds and the synthesis of substituted alkynes. For instance, this compound has been used in the synthesis of complex molecules like 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one and 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole. sigmaaldrich.com The presence of the fluorine atom can influence the reactivity of the molecule in these coupling reactions.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications. organic-chemistry.orgescholarship.org Additionally, research has shown that Sonogashira couplings can be performed in more environmentally friendly solvents, such as γ-valerolactone-based ionic liquids. researchgate.netnih.gov

Table 1: Examples of Sonogashira Coupling Reactions Involving Phenylacetylene (B144264) Derivatives

| Reactants | Catalyst System | Product | Yield | Reference |

| Iodobenzene, Phenylacetylene | PdCl₂(PPh₃)₂, [TBP][4EtOV] | Diphenylacetylene | 85% | researchgate.net |

| 1-Iodo-4-fluorobenzene, Phenylacetylene | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 1-Fluoro-4-(phenylethynyl)benzene | 80% | researchgate.net |

| Iodobenzene, 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂, [TBP][4EtOV] | 1-(Phenylethynyl)cyclohexan-1-ol | 99% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. researchgate.net

The palladium cycle begins with the oxidative addition of the aryl halide (in this case, an aryl halide coupling partner would react with this compound) to the Pd(0) complex to form a Pd(II)-aryl intermediate.

Simultaneously, in the copper cycle , the terminal alkyne (this compound) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

The key step is transmetalation , where the acetylide group is transferred from the copper to the palladium complex, displacing the halide and forming a Pd(II)-alkynyl-aryl complex.

Finally, reductive elimination from this complex yields the final cross-coupled product (an aryl-substituted alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

While this is the classical mechanism, variations exist, including copper-free versions where the mechanism of transmetalation may differ. organic-chemistry.org

The carbon-carbon triple bond of this compound is susceptible to addition reactions, where the π-bonds are broken and new single bonds are formed. The electronegative sp-hybridized carbons of the alkyne attract the π-electrons, making them less available for reaction compared to the π-electrons of an alkene. libretexts.org

The addition of hydrogen fluoride (HF) across the triple bond, known as hydrofluorination, can lead to the formation of fluoroalkenes. While direct hydrofluorination of terminal alkynes like this compound can be challenging, gold(I) catalysts have been shown to facilitate the transfer of HF from a fluoroarene-nucleophile pair to internal alkynes, yielding trans-fluoroalkenes with high selectivity. nih.gov However, attempts to apply this specific gold-catalyzed method to terminal alkynes did not result in the desired hydrofluorination products. nih.gov

Alkynes can undergo oxidative halogenation, reacting with halogens like chlorine or bromine. libretexts.org The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen to an alkyne typically results in the formation of a dihaloalkene, with the halogens adding in an anti fashion to produce a trans-isomer. libretexts.org If a second equivalent of the halogen is added, a tetrahaloalkane is formed. libretexts.org

This compound is a suitable substrate for cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.comnih.gov This reaction involves the [3+2] cycloaddition of an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. tcichemicals.com This reaction is highly efficient, proceeds in a variety of solvents including water, and often gives near-quantitative yields of the desired product with minimal need for purification. tcichemicals.comnih.gov The resulting triazole ring is a robust linker, resistant to oxidation and reduction. tcichemicals.com

The versatility of this reaction allows for the rapid synthesis of large libraries of compounds by combining various alkynes and azides. tcichemicals.com For example, 1-ethynyl-4-fluorobenzene, a positional isomer of the title compound, has been used in the synthesis of 5-(4-fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole by reacting it with 1-(bromomethyl)-2-nitrobenzene in the presence of sodium azide. alkalisci.comscientificlabs.ie

Table 2: Examples of Azide-Alkyne Cycloaddition Reactions

| Alkyne | Azide Precursor | Catalyst/Conditions | Product | Yield | Reference |

| 1-Ethynyl-4-fluorobenzene | 1-(Bromomethyl)-2-nitrobenzene, Sodium Azide | Not specified | 5-(4-Fluorophenyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole | 92% | chalmers.se |

| 1-Ethynyl-4-fluorobenzene | Benzyl chloride, Sodium Azide | [RuClCp*(PPh₃)₂], Microwave | 1-Benzyl-5-(4-fluorophenyl)-1H-1,2,3-triazole | 97% | chalmers.se |

| Ethynyl Trifluoromethyl Sulfide (B99878) | 1-Azido-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | 1-(4-Fluorophenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole | 85% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Pauson-Khand Reactions with Fluorinated Enynes

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition for constructing cyclopentenone derivatives from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex. Current time information in Bangalore, IN.beilstein-journals.orgbeilstein-journals.orgresearchgate.net While direct intramolecular PKR studies on this compound are not described, as it is not an enyne, the reactivity of the fluorinated arylacetylene moiety is relevant in the context of intermolecular reactions or when it is incorporated into a larger enyne structure. The presence of fluorine atoms can significantly influence the outcome of the PKR. Current time information in Bangalore, IN.beilstein-journals.org

The reaction is a key method for building complex polycyclic molecules, which are often difficult to synthesize by other means. beilstein-journals.org The utility of the PKR has been demonstrated in the preparation of polycyclic compounds containing both nitrogenated and cyclopentenone rings from 1,n-enynes. beilstein-journals.org Mechanistically, the reaction is generally understood to begin with the formation of an alkyne-dicobalt hexacarbonyl complex. researchgate.netmdpi.com This is followed by the coordination of the alkene, migratory insertion steps involving the alkene and carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product. researchgate.net

For fluorinated enynes, computational studies using density functional theory (DFT) have been employed to investigate the reaction mechanism. researchgate.netrsc.org These studies indicate that for Co₂(CO)₈-mediated intramolecular Pauson-Khand reactions of N-tethered 1,7-enynes, the rate-determining step is the intramolecular insertion of the alkene into the carbon-cobalt bond. researchgate.net The electronic effects of fluorine substituents on both the alkyne and alkene moieties have been theoretically investigated to understand their influence on reactivity and stereoselectivity. researchgate.netrsc.org

**3.2. Reactivity of the Fluorinated Benzene Ring

The reactivity of the aromatic ring in this compound is dictated by the interplay of the electron-withdrawing inductive effect of the fluorine atom and the activating/deactivating and directing effects of both the fluoro and ethynyl substituents.

Reactivity of the Fluorinated Benzene Ring

Electrophilic Aromatic Substitution Reactions

The fluorinated benzene ring in this compound can participate in electrophilic aromatic substitution (EAS) reactions. researchgate.net The fluorine atom is an ortho-, para-director, although it deactivates the ring towards electrophilic attack due to its strong inductive electron-withdrawing effect. The ethynyl group is generally considered a deactivating group and a meta-director. The combined influence of these two adjacent groups makes predicting the regioselectivity of EAS reactions complex. The fluorine atom's presence is known to influence the electronic properties of the benzene ring, making it potentially more reactive towards certain electrophiles. tcichemicals.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The ethynyl group can act as an electron-withdrawing group, activating the fluorinated benzene ring toward nucleophilic aromatic substitution (SNAr). nih.govacs.org This allows the fluorine atom, which is a good leaving group in SNAr reactions, to be displaced by various nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The ability of the molecule to stabilize this negative charge is crucial for the reaction to proceed. acs.org

Research has shown that fluoroarenes bearing one or two ethynyl groups can undergo high-yielding substitution with oxygen and arylamine nucleophiles. nih.gov For example, this compound has been shown to react with p-cresol (B1678582) in the presence of cesium carbonate at elevated temperatures. acs.org

| Reactant | Nucleophile | Base | Solvent | Temperature | Product |

| This compound | p-Cresol | Cs₂CO₃ | DMSO | 125 °C | 1-Ethynyl-2-(4-methylphenoxy)benzene |

Table 1: Example of an SNAr reaction with this compound. acs.org

SNAr-Anionic Cyclization Cascades

A significant reaction pathway for this compound and its derivatives is the SNAr-anionic cyclization cascade. This domino reaction allows for the efficient synthesis of heterocyclic scaffolds like benzofurans and benzothiophenes. beilstein-journals.orgrsc.org The process is initiated by a nucleophilic aromatic substitution, where a nucleophile (such as a hydroxide (B78521) or hydrosulfide (B80085) ion) displaces the fluoride. This is immediately followed by an intramolecular cyclization, where the newly introduced nucleophile attacks the adjacent ethynyl group. rsc.org

This methodology has been developed using a copper catalyst, although the reaction can proceed to a lesser extent without it. beilstein-journals.org The reaction involves the hydration of the C-F bond, which is the SNAr step, followed by an intramolecular annulation to give the heterocyclic product. beilstein-journals.orgbeilstein-journals.orgrsc.org

The proposed mechanism begins with the nucleophilic substitution of the fluorine atom on the 2-fluorophenylacetylene derivative by a nucleophile like OH⁻ to form an unstable 2-alkynylphenol intermediate (A). This is deprotonated to form a potassium phenolate (B1203915) (B), which then coordinates with the CuI catalyst (C). Subsequent intramolecular nucleophilic addition to the alkyne gives a copper complex (D), and a final protonolysis step yields the benzofuran (B130515) product and regenerates the catalyst.

| Substrate | Nucleophile Source | Catalyst | Base | Solvent | Temperature | Product | Yield |

| (2-(2-Fluorophenyl)ethynyl)benzene | H₂O | CuI (10 mol%) | KOH | DMSO | 80 °C | 2-Phenylbenzofuran | 85% |

| 1-Fluoro-2-(phenylethynyl)benzene | Na₂S·9H₂O | CuI (10 mol%) | Na₂S·9H₂O | DMSO | 60 °C | 2-Phenylbenzo[b]thiophene | 72% |

| 1-((4-Chlorophenyl)ethynyl)-2-fluorobenzene | H₂O | CuI (10 mol%) | KOH | DMSO | 80 °C | 2-(4-Chlorophenyl)benzofuran | 92% |

| 1-Fluoro-2-(thiophen-2-ylethynyl)benzene | H₂O | CuI (10 mol%) | KOH | DMSO | 80 °C | 2-(Thiophen-2-yl)benzofuran | 82% |

Table 2: Examples of SNAr-Anionic Cyclization Cascades with 2-Fluorophenylacetylene Derivatives. beilstein-journals.orgresearchgate.net

Mechanistic Studies

Computational and Experimental Mechanistic Investigations

The reaction mechanisms of this compound and related compounds have been probed through both computational and experimental methods.

Pauson-Khand Reaction: For the intramolecular PKR of fluorinated enynes, Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanism. researchgate.netrsc.org These studies have identified the alkene insertion into the Co-C bond as the rate-determining step and have been used to rationalize the stereoselectivity of the reaction. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Experimental kinetic studies have been performed to quantify the activating effect of the ethynyl group in SNAr reactions. Rate data for the substitution of 4-fluoroethynylbenzenes were used to determine Hammett constants for ethynyl groups, providing a quantitative measure of their electron-withdrawing capability. nih.gov Recent studies have also explored concerted SNAr (CSNAr) reactions, where nucleophilic attack and fluoride elimination occur in a single transition state without the formation of a stable Meisenheimer intermediate. Computational modeling supports the feasibility of this concerted pathway.

SNAr-Anionic Cyclization: For the copper-promoted synthesis of benzofurans, a plausible mechanism has been proposed based on experimental results. The sequence involves nucleophilic substitution of the fluoride, coordination of the resulting phenolate to copper, intramolecular endo-dig cyclization, and finally protonolysis. Competition experiments have shown a reactivity order of F > Br > Cl for the leaving group in these cyclizations.

Other Studies: Experimental and computational investigations have also been conducted on the physical properties of this compound, such as its orientational disorder in the crystalline state. Furthermore, mechanistic studies on the C-F activation of fluorinated arenes by cobalt complexes have shown that the reaction rate is influenced by both electronic and steric factors of the substituents on the benzene ring.

Chemical Reactivity and Reaction Mechanisms

The reactivity of 1-ethynyl-2-fluorobenzene is governed by the interplay between the electron-withdrawing fluorine atom and the reactive ethynyl (B1212043) group on the benzene (B151609) ring. This structure allows it to participate in a variety of catalytic processes, the mechanisms of which have been a subject of detailed investigation.

Palladium-Catalyzed Cross-Coupling: In a palladium-catalyzed cross-coupling reaction for the difluoromethylation of terminal alkynes using chlorodifluoromethane (B1668795) (ClCF₂H), kinetic studies have provided significant insight into the mechanism. The reaction was found to be zero-order with respect to the alkyne concentration, indicating that the alkyne is not involved in the rate-determining step. chinesechemsoc.org Conversely, the reaction showed a first-order dependence on the concentrations of both the palladium catalyst and an additive, hydroquinone (B1673460). chinesechemsoc.org A primary kinetic isotope effect (KIE) of 2.68 was observed when deuterated hydroquinone was used, strongly suggesting that the protonation of a palladium difluorocarbene intermediate ([Pd⁰]=CF₂) by hydroquinone is the turnover-limiting step in the catalytic cycle. chinesechemsoc.org

Cobalt-Catalyzed C–H Activation: For the cobalt-catalyzed C–H ethynylation of N-aryl γ-lactams, mechanistic studies point to a different rate-determining step. An intermolecular parallel kinetic isotope experiment between a standard substrate and its deuterated analogue yielded a KIE value of 3.2. acs.org This significant isotope effect suggests that the C–H bond activation at the ortho-position of the aryl group is the rate-determining step of the reaction. acs.org

Rhodium-Catalyzed Hydrogenation: In the classic rhodium-catalyzed hydrogenation of alkynes using Wilkinson's catalyst (Rh(PPh₃)₃Cl), the rate-limiting step occurs before the alkyne enters the catalytic cycle. Continuous monitoring of the reaction has shown that the initial dissociation of a triphenylphosphine (B44618) (PPh₃) ligand from the rhodium complex is the key slow step required to generate the catalytically active 14-electron species. rsc.orgresearchgate.net Subsequent steps, such as the oxidative addition of hydrogen and the insertion of the alkyne, are not turnover limiting. rsc.orgresearchgate.net

Hydrodefluorination Reactions: In the context of activating the C–F bond, studies on the hydrodefluorination (HDF) of fluorobenzene (B45895) and its derivatives using a ruthenium-palladium catalyst offer a comparative perspective. Kinetic isotope effect experiments using deuterated isopropyl alcohol as the solvent and hydride source resulted in KIE values of 2.4 (for fluorobenzene) and 2.7 (for 4-fluorotoluene). researchgate.net These results indicate that the C–F bond activation is a relatively fast process and that the rate-determining step is associated with the reductive part of the cycle, likely the hydride transfer from the alcohol. researchgate.net

Table 1: Rate-Determining Steps and Kinetic Data in Catalytic Reactions Involving Terminal Alkynes

| Catalytic Reaction | Substrate Type | Catalyst System | Proposed Rate-Determining Step | Supporting Kinetic Data |

|---|---|---|---|---|

| Palladium-Catalyzed Difluoromethylation | Terminal Alkyne | Pd(CF₃CO₂)₂/Xantphos | Protonation of [Pd⁰]=CF₂ intermediate | Zero-order in alkyne; First-order in catalyst and hydroquinone; KIE = 2.68 (deuterated hydroquinone) chinesechemsoc.org |

| Cobalt-Catalyzed C–H Ethynylation | N-Aryl γ-Lactam | Cobalt(III) | C–H bond activation | KIE = 3.2 (deuterated substrate) acs.org |

| Rhodium-Catalyzed Hydrogenation | Terminal Alkyne | Rh(PPh₃)₃Cl | Dissociation of PPh₃ ligand | No reaction intermediates containing the alkyne were observed by ESI-MS rsc.orgresearchgate.net |

Identifying and characterizing transient intermediates are fundamental to substantiating proposed reaction mechanisms. A variety of spectroscopic and analytical techniques are employed to detect these often elusive species in catalytic reactions involving this compound and related compounds.

Spectroscopic and Mass Spectrometric Methods: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for monitoring catalytic reactions in real-time and detecting charged intermediates. rsc.orgresearchgate.net In some cobalt-catalyzed C–H activation reactions, key intermediates have been successfully detected using ESI-MS, providing direct support for the proposed catalytic cycle. acs.org

In an iron-catalyzed cross-coupling of alkynyl Grignards, a combination of advanced spectroscopic techniques was used to characterize the active species. Low-temperature Mössbauer and near-infrared (NIR) magnetic circular dichroism (MCD) spectroscopy allowed for the in-situ characterization of a distribution of mono-, bis-, and tris-alkynylated iron(II) complexes. nih.gov These studies demonstrated that the neutral mono- and bis-alkynylated iron(II) species are the key reactive intermediates, as they are consumed at catalytically relevant rates to form the desired product. nih.gov

Isolation and Crystallographic Characterization: In some cases, reaction intermediates can be isolated and their structures determined unambiguously by X-ray crystallography. In a titanium-catalyzed Grignard addition to an alkyne, a titanacyclopropane intermediate was successfully isolated and its structure confirmed by X-ray diffraction analysis. rsc.org Similarly, for the iron-catalyzed alkynyl cross-coupling, the solid-state structures of a bis-alkynylated iron(II) complex and a tris-alkynylated iron(II) complex were determined, providing precise information on their geometry and bonding. nih.gov

Inferred Intermediates from Mechanistic and Kinetic Data: Often, intermediates are too reactive or present at too low a concentration to be detected directly. In such scenarios, their existence is inferred from kinetic data, isotopic labeling studies, and the final products. In the palladium-catalyzed difluoromethylation of alkynes, the catalytic cycle is proposed to proceed through several key intermediates, including a palladium difluorocarbene complex ([Pd⁰]=CF₂), a difluoromethyl palladium species, and an alkynyl difluoromethyl palladium complex. chinesechemsoc.org While not directly observed, the formation of these intermediates is strongly supported by the kinetic profile of the reaction. chinesechemsoc.org Similarly, the generally accepted mechanism for the Sonogashira coupling involves the formation of a copper(I) acetylide and various palladium(II) intermediates, which are formed through oxidative addition, transmetalation, and are consumed via reductive elimination. rsc.orgcolby.edu

Table 2: Characterization of Intermediates in Catalytic Reactions of Alkynes

| Reaction Type | Intermediate Type | Detection/Characterization Method | Findings |

|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | Alkynylated Iron(II) Complexes | Mössbauer Spectroscopy, NIR MCD, X-ray Crystallography | In-situ detection of mono-, bis-, and tris-alkynylated Fe(II) species. Isolation and structural determination of bis- and tris-alkynylated complexes. nih.gov |

| Titanium-Catalyzed Grignard Addition | Titanacyclopropane | X-ray Crystallography | Isolation and definitive structural characterization of the key intermediate. rsc.org |

| Cobalt-Catalyzed C-H Ethynylation | Organometallic Cobalt Complexes | ESI-Mass Spectrometry | Direct detection of key intermediates, supporting the proposed mechanism. acs.org |

| Palladium-Catalyzed Difluoromethylation | Palladium-Carbene and Organopalladium Complexes | Kinetic Studies, KIE | Existence of [Pd⁰]=CF₂, [PdII]–CF₂H, and alkynyl–[PdII]–CF₂H intermediates inferred from kinetic data. chinesechemsoc.org |

Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Ethynyl-2-fluorobenzene, offering precise insights into its proton, carbon, and fluorine environments.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the acetylenic proton and the four aromatic protons on the benzene (B151609) ring. The acetylenic proton typically appears as a singlet, while the aromatic protons exhibit a more complex multiplet pattern due to spin-spin coupling with each other and with the adjacent fluorine atom.

In a study involving the synthesis of a propiolamide (B17871) derivative from this compound, the aromatic protons of the starting material's core structure were observed in the range of δ 7.12-7.56 ppm. rsc.org The acetylenic proton signal is also a key diagnostic peak.

| Proton | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Acetylenic H | ~3.0 - 3.5 | Singlet (s) |

| Aromatic H | ~7.0 - 7.6 | Multiplet (m) |

Data is illustrative and based on typical values for similar structures.

The ¹³C NMR spectrum yields information about all eight carbon atoms in the this compound molecule. This includes two sp-hybridized carbons of the ethynyl (B1212043) group and six sp²-hybridized carbons of the benzene ring. The carbon atom bonded to the fluorine atom (C-F) shows a characteristic large coupling constant (¹JCF).

For a derivative of this compound, the acetylenic carbons were identified at approximately δ 85.49 and δ 109.23 ppm. rsc.org The aromatic carbons resonate in the region of δ 115-132 ppm, with the carbon directly attached to fluorine showing splitting due to C-F coupling. rsc.org

| Carbon | Typical Chemical Shift (δ) Range (ppm) |

| Acetylenic C | ~80 - 90 |

| Acetylenic C-H | ~75 - 85 |

| Aromatic C-F | ~160 - 165 (with C-F coupling) |

| Aromatic C-H | ~115 - 135 |

| Aromatic C (quaternary) | ~110 - 125 |

Data is illustrative and based on typical values and data from derivatives. rsc.org

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool for characterizing this compound. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. The spectrum typically displays a single signal for the fluorine atom, with its chemical shift and coupling to adjacent protons providing valuable structural confirmation.

In research that prepared a derivative from this compound, the ¹⁹F NMR spectrum showed a singlet at δ -108.03 ppm, confirming the presence and electronic environment of the fluorine atom in the final product's core structure. rsc.org

| Nucleus | Chemical Shift (δ) (ppm) | Reference |

| ¹⁹F | -108.03 | rsc.org |

Data corresponds to a derivative synthesized from this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands for the terminal alkyne and the fluorinated aromatic ring. Key vibrational modes include the sharp C≡C-H stretch, the weaker C≡C stretch, the C-F bond stretch, and various aromatic C-H and C=C stretching and bending vibrations. The presence of these specific bands confirms the structural integrity of the compound. chemicalbook.comthermofisher.com

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Alkyne C-H | Stretch | ~3300 |

| Alkyne C≡C | Stretch | ~2100-2150 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-F | Stretch | ~1100-1250 |

| Aromatic C-H | Stretch | ~3000-3100 |

Data is illustrative and based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the mass of the entire molecule. The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the ethynyl moiety or the fluorine atom.

| Ion | m/z (Mass-to-Charge Ratio) | Significance |

| [C₈H₅F]⁺ | 120.12 | Molecular Ion (M⁺) |

The m/z value corresponds to the nominal molecular weight of the compound. scbt.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula. The experimentally determined exact mass is compared to the calculated mass for the proposed formula (C₈H₅F), and a close match confirms the elemental composition. The exact mass of this compound is calculated to be 120.037528322 Da. nih.gov Research on derivatives has utilized HRMS to confirm the successful synthesis by matching the found m/z value to the calculated value for the target molecule. rsc.org

| Formula | Calculated Exact Mass (Da) | Technique |

| C₈H₅F | 120.037528322 | HRMS |

Calculated exact mass from PubChem. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for the detection and characterization of transient or stable intermediates in solution-phase chemical reactions. researchgate.neteuropa.eu Unlike methods that analyze only the final, stable products, ESI-MS can gently transfer ionic species from solution into the gas phase for mass analysis, making it exceptionally suitable for observing short-lived, polar, or charged reaction intermediates directly from a reaction mixture. researchgate.netfossiliontech.com This provides invaluable mechanistic insights into catalytic cycles and reaction pathways. nih.gov

In the context of reactions involving this compound, ESI-MS serves as a crucial tool for elucidating the mechanisms of, for example, metal-catalyzed coupling reactions or dimerizations. While gas chromatography-mass spectrometry (GC-MS) is commonly used to confirm the identity of the final products nih.gov, ESI-MS can intercept and identify key catalytic intermediates that would otherwise remain unobserved.

A pertinent example is the study of the dimerization of terminal aryl alkynes, where ESI-MS has been successfully employed to detect catalytic intermediates. In research on related compounds like para-fluorophenylacetylene, ESI-MS analysis of the reaction mixture allowed for the identification of proposed iron-containing intermediates, providing direct evidence for the operative catalytic cycle. kaust.edu.sa Similarly, for reactions with this compound, this technique would enable researchers to:

Identify metal-alkyne complexes (organometallic intermediates).

Observe the formation of dimeric or polymeric cationic species.

Track the consumption of reactants and the appearance of intermediates in real-time. fossiliontech.com

By providing a "snapshot" of the species present in the reaction solution, ESI-MS offers a level of detail that is fundamental to understanding and optimizing synthetic methodologies involving this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the chromophore responsible for absorption is the phenylacetylene (B144264) system, where π→π* transitions are prominent.

While specific spectral data for this compound is not extensively detailed in dedicated studies, the photophysical properties of the closely related chromophore, 1,4-diethynyl-2-fluorobenzene (B3034096), have been investigated. sandiego.edu The absorption spectrum of this compound in hexane (B92381) shows three overlapping bands characteristic of the arylethynyl moiety. sandiego.edu These findings provide a strong basis for understanding the electronic absorption of this compound.

| Compound | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at 270 nm |

|---|---|---|

| 1,4-Diethynyl-2-fluorobenzene | 270 nm, 290 nm, 300 nm | 4 x 104 M-1 cm-1 |

The spectroscopic properties of this compound are also significantly altered when it is incorporated as a ligand into organometallic complexes. For instance, a platinum(II) complex bearing two this compound ligands, Pt(3,8-Phen≡TMS)(≡Ph-2-F)₂, exhibits a complex UV-Vis spectrum with multiple absorption bands, including those at 342 nm, 360 nm, and a broad, lower-energy band at 455 nm. nii.ac.jp These bands are assigned to mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions, demonstrating how the electronic structure is modulated upon coordination to the platinum center. nii.ac.jp

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the electronic excited states of molecules by measuring the light emitted after photoexcitation. Aromatic ethynyl compounds are often fluorescent, and their emission properties are of great interest for applications in materials science. chemimpex.com

The photophysical properties of this compound can be inferred from detailed studies on the closely analogous compound 1,4-diethynyl-2-fluorobenzene. sandiego.edu Research on this molecule in a dilute methylcyclohexane (B89554) solution reveals distinct fluorescence behavior. The emission spectrum is characterized by a maximum at approximately 312 nm, which is a mirror image of its absorption profile, with a relatively low fluorescence quantum yield (ΦF). sandiego.edu

| Compound | Excitation | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| 1,4-Diethynyl-2-fluorobenzene | Corresponds to absorption bands (270-300 nm) | ~312 nm | 0.15 |

A significant finding in these studies is the effect of molecular aggregation on fluorescence. In the solid state or at high concentrations, new, red-shifted emission bands appear, which are attributed to the formation of aggregates (e.g., dimers or trimers). sandiego.edu This phenomenon, known as aggregation-induced emission or excimer/exciplex formation, is a critical consideration in the design of solid-state optical materials. For 1,4-diethynyl-2-fluorobenzene, these aggregate emission bands are broad and shifted by 60–80 nm to longer wavelengths compared to the monomer emission. sandiego.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to investigating the intrinsic properties of 1-ethynyl-2-fluorobenzene.

The equilibrium geometry of this compound in its ground state is determined through geometry optimization procedures using various levels of theory. Methods such as DFT with functionals like PBE-D3, and ab initio methods like Møller–Plesset perturbation theory (MP2), are employed to find the lowest energy structure. ambeed.comlu.se These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency analysis is typically performed. acs.org This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. The calculated vibrational frequencies for characteristic modes, such as the C≡C and C-F stretching, can be compared with experimental spectroscopic data for validation. mdpi.com For instance, studies on similar fluorinated aromatic compounds show that C-F stretching frequencies are influenced by the ring's π-bonding environment. mdpi.com

Table 1: Representative Computational Methods for Geometry Optimization

| Method | Basis Set | Key Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | e.g., PBE-D3/PAW | Solid-state disorder and thermodynamics | ambeed.com |

| Møller–Plesset (MP2) | e.g., cc-pVTZ | Ground and excited state geometry | lu.se |

This table is interactive. Click on the headers to sort.

Analysis of the electronic structure reveals how the interplay between the electron-withdrawing ethynyl (B1212043) group and the electronegative fluorine atom influences the molecule's reactivity and properties. nih.gov The ethynyl group acts as a π-acceptor, which can stabilize a negative charge on the aromatic ring, a feature important in reactions like nucleophilic aromatic substitution (SNAr). nih.gov

Computational methods are used to calculate various electronic properties:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.

Charge Distribution: Bader charge analysis or other population analysis schemes can quantify the partial atomic charges, illustrating the inductive effect of the fluorine atom and the electronic influence of the ethynyl substituent. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Quadrupole Moment: The molecular quadrupole moment is a key descriptor for understanding non-covalent interactions, particularly π-stacking, which is significantly affected by fluorination.

Studies on related fluorinated phenylacetylenes demonstrate that these molecules can modulate the electronic structure of surfaces they are adsorbed on, highlighting the tunable nature of their electronic properties. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While specific MD studies focusing solely on isolated this compound are not widely documented in the reviewed literature, the molecule has been incorporated as a ligand in more complex biomolecular simulations. acs.org In these studies, MD simulations using force fields like CHARMM or OPLS3 are employed to investigate the binding of the ligand to protein targets, such as galectin-3 or carbonic anhydrase. acs.org The simulations provide insights into the stability of the protein-ligand complex, the conformational changes upon binding, and the thermodynamics of the interaction.

Conformational Analysis

For a relatively rigid molecule like this compound, conformational analysis primarily pertains to the orientation of the molecule within a larger assembly, such as a crystal lattice. Computational studies have investigated the phenomenon of orientational disorder in the crystalline state of this compound. mdpi.com These studies show that the molecule can adopt an "inverted" orientation in the crystal, leading to local static disorder. mdpi.com First-principles calculations can model the energy differences between these orientations and predict their populations at different temperatures, which is crucial for understanding the crystal's thermodynamic properties like configurational entropy. mdpi.com

Table 2: Calculated Properties Related to Conformational Disorder in Crystalline this compound

| Property | Computational Model | Finding | Reference |

|---|---|---|---|

| Configurational Entropy (Sconf) | IPD model at PBE-D3/PAW level | Calculated value at 180 K (2.8 J mol⁻¹ K⁻¹) agrees with experimental residual entropy. | mdpi.com |

This table is interactive. Click on the headers to sort.

Investigation of Intermolecular Interactions

The nature of intermolecular interactions is critical for predicting crystal packing, polymorphism, and bulk material properties. Computational studies are essential for quantifying these weak forces. For this compound, key interactions include:

π–π Stacking: Like other aromatic systems, this compound engages in π–π stacking. Trifluoromethylation and fluorination are known to enhance these interactions by increasing the molecular quadrupole moment and dispersion forces, leading to reduced π–π distances and more favorable cofacial orientations in dimers.

C–H···F Hydrogen Bonds: Weak hydrogen bonds involving the fluorine atom and hydrogen atoms from neighboring molecules (C–H···F–C) can play a significant role in the crystal packing.

Computational analysis of dimers and clusters of fluorinated benzenes helps to elucidate the geometry and energy of these non-covalent interactions, revealing how seemingly repulsive interactions between electronegative fluorine atoms can be involved in stabilizing crystal structures. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The dual functionality of 1-ethynyl-2-fluorobenzene, with its terminal alkyne and fluorinated aromatic ring, allows it to be a foundational component for intricate molecular designs. chemimpex.com The ethynyl (B1212043) group facilitates further functionalization through various chemical reactions, including cross-coupling and cycloaddition, while the fluorine atom enhances the metabolic stability and reactivity of the resulting molecules. chemimpex.com This makes it a valuable intermediate for chemists aiming to create complex and specialized structures efficiently. chemimpex.com

In the pharmaceutical industry, this compound is a significant intermediate in the synthesis of new biologically active compounds. chemimpex.com The presence of a fluorine atom can improve the efficacy and pharmacokinetic properties of a drug candidate. chemimpex.com This compound serves as a key starting material for creating fluorinated molecules that target specific biological pathways, contributing to the discovery of novel therapeutics. chemimpex.com Its utility is demonstrated in its use for preparing complex molecules such as 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one, a nucleoside analogue with potential biological applications. scientificlabs.co.uksigmaaldrich.com

This compound is employed in the formulation of advanced materials, including conjugated polymers and liquid crystals, which are integral to modern electronics and display technologies. chemimpex.com The ethynyl group is essential for creating π-conjugated systems through polymerization reactions, which are responsible for the desirable optoelectronic properties of these materials. The fluorine atom can enhance thermal stability and hydrophobicity, making the resulting polymers suitable for various high-performance applications. Ethynyl-substituted aromatic compounds are known to form polymers with high thermal stability, which is advantageous for creating materials like heat-resistant dielectric coatings for electronic components. google.com

Researchers utilize this compound in the design of fluorescent probes for biological imaging. chemimpex.com These probes are essential tools that allow for the enhanced visualization of cellular processes in real-time. chemimpex.comed.ac.uk Small, single benzene-based fluorophores are particularly valuable as they can investigate biological systems with minimal disruption. ed.ac.uk The structural characteristics of this compound make it a suitable scaffold for developing such minimally invasive probes for studying complex biological functions. chemimpex.comed.ac.uk

The compound plays a role in the development of modern agrochemicals, contributing to the creation of more effective pesticides and herbicides. chemimpex.comsigmaaldrich.com The incorporation of the 2-fluorophenyl group into the structure of potential agrochemicals can enhance their biological activity. A notable example is the synthesis of novel glycerol-fluorinated triazole derivatives from this compound. scielo.brsbq.org.br One such derivative has demonstrated significant fungicidal activity, highlighting the compound's importance in agricultural research. sbq.org.br

Table 1: Synthesis of a Fungicidal Triazole Derivative

| Reactant A | Reactant B | Product | Yield |

|---|

Synthesis of Specific Compound Classes

Beyond its broad applications, this compound is a key reactant for the targeted synthesis of specific classes of heterocyclic compounds that are of interest in medicinal chemistry.

This compound is specifically used in the preparation of furo-[2,3-d]pyrimidin-2-one derivatives. scientificlabs.co.uksigmaaldrich.com These fused pyrimidine (B1678525) systems are structurally related to purine (B94841) analogues and are investigated for a variety of biological activities. nnl.gov.np The synthesis involves the reaction of this compound to form the 6-(2-fluorophenyl) substituted core of the target molecule. scientificlabs.co.uksigmaaldrich.com

Table 2: Application in Furo-[2,3-d]pyrimidin-2-one Synthesis

| Starting Material | Resulting Compound Class/Derivative |

|---|

Preparation of Isoxazoles

This compound is a documented precursor for the synthesis of substituted isoxazoles. It can be employed in the preparation of compounds such as 4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole. rsc.orgchim.itmdpi.com The synthesis of isoxazole (B147169) rings often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of an α,β-acetylenic ketone with hydroxylamine (B1172632). researchgate.net In the latter case, the regioselectivity of the hydroxylamine addition can be controlled to produce specific isomers. researchgate.net Gold-catalyzed cycloisomerization of intermediate acetylenic oximes represents another effective strategy for constructing the isoxazole ring. researchgate.net

For instance, the synthesis of isoxazolyl steroids has been achieved using this compound as the alkyne component in the formation of the key α,β-acetylenic ketone intermediate. researchgate.net

Table 1: Synthesis of Isoxazole Derivatives Using this compound This table is interactive. Click on the headers to sort.

| Product | Reactant(s) | Key Method | Reference |

|---|---|---|---|

| 4-(2-Fluorophenylethynyl)-3-methyl-5-phenylisoxazole | This compound | Gold-catalyzed synthesis | |

| Isoxazolyl steroid derivative | This compound, Steroidal Weinreb amide | Addition to acetylenic ketone, Cyclization | researchgate.net |

| 3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one | This compound | Cross-coupling | rsc.orgchim.itmdpi.com |

Construction of Multisubstituted Fluorene (B118485) Skeletons

The construction of fluorene and its derivatives, which are important scaffolds in materials science, can be accomplished using precursors derived from this compound. The primary strategy involves the palladium-catalyzed intramolecular hydroarylation of o-alkynyl biaryls. nih.gov This reaction proceeds in a highly stereoselective 5-exo-dig cyclization manner to produce fluorenes in excellent yields. nih.govresearchgate.net

To utilize this compound for this purpose, it must first be converted into a suitable o-alkynyl biaryl precursor. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, with an appropriately substituted aryl halide. The resulting 2-ethynylbiaryl can then undergo the key palladium-catalyzed C-H activation and annulation step to form the fluorene skeleton. nih.gov A related palladium-catalyzed cycloisomerization of 2-ethynylbiaryls can also yield 9-methylidene fluorenes. acs.org

Conceptual Pathway to Fluorenes:

Step 1 (Cross-Coupling): this compound is coupled with an aryl halide (e.g., 2-iodotoluene) using a palladium catalyst to form a 2-ethynylbiaryl.

Step 2 (Cyclization): The resulting 2-ethynylbiaryl undergoes a palladium-catalyzed intramolecular hydroarylation (5-exo-dig cyclization) to yield the multisubstituted fluorene core. nih.gov

Table 2: Palladium-Catalyzed Cyclization for Fluorene Synthesis This table is interactive. Click on the headers to sort.

| Reaction Type | Substrate Type | Catalyst System | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Intramolecular Hydroarylation | o-Alkynyl biaryls | Pd(OAc)₂/dppf | Fluorenes | Exclusive 5-exo-dig cyclization | nih.gov |

| Cycloisomerization | 2-Ethynylbiaryls | Palladium catalyst / Weak acid | 9-Methylidene fluorenes | High functional-group tolerance | acs.org |

Synthesis of Heteroarenes (Indoles, Benzofurans, Thiophenes, Selenophenes)

A powerful, transition-metal-free method for synthesizing various 5-membered heteroarenes utilizes this compound as the starting electrophile. The strategy is based on an acetylene-activated nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization cascade. organic-chemistry.orgresearchgate.net In this process, the ethynyl group serves a dual purpose: it acts as an electron-withdrawing group to activate the aryl fluoride (B91410) for the initial SNAr reaction, and it subsequently provides the two-carbon scaffold (C1-C2) for the newly formed heterocyclic ring. organic-chemistry.org

Indoles and Benzofurans: The synthesis of 2-substituted indoles and benzofurans is achieved by reacting this compound with various N- and O-nucleophiles, respectively. organic-chemistry.org The reaction proceeds in a single synthetic step, forming the Ar-X and N/O-C1 bonds concurrently. organic-chemistry.org This method is notable for its tolerance of bromo- and chloro-substituents and the ability to use water or DMSO as a solvent for benzofuran (B130515) synthesis. organic-chemistry.org

Benzothiophenes and Benzoselenophenes: This SNAr/cyclization strategy can be extended to the synthesis of benzothiophenes and benzoselenophenes by using appropriate sulfur and selenium nucleophiles. The reaction of this compound with a sulfur source like sodium sulfide (B99878) (Na₂S) or a selenium source (e.g., KSeCN, elemental selenium with a reducing agent) provides access to the corresponding benzo[b]thiophene and benzo[b]selenophene (B1597324) cores. mdpi.comresearchgate.netderpharmachemica.com The synthesis of selenophenes, in general, often involves the cyclization of alkynes with an external selenium source. chim.itnih.govrsc.org

Table 3: Synthesis of Heteroarenes via S~N~Ar/Cyclization of this compound This table is interactive. Click on the headers to sort.

| Target Heterocycle | Nucleophile | Key Reaction | Solvent | Advantage | Reference |

|---|---|---|---|---|---|

| Indoles | N-Nucleophiles (e.g., anilines) | SNAr / 5-endo-dig Cyclization | DMSO | Transition-metal-free | organic-chemistry.org |

| Benzofurans | O-Nucleophiles (e.g., NaOH) | SNAr / 5-endo-dig Cyclization | Water/DMSO | Transition-metal-free | organic-chemistry.org |

| Benzothiophenes | S-Nucleophiles (e.g., Na₂S) | SNAr / Annulation | DMSO | Uses simple starting materials | researchgate.net |

| Benzoselenophenes | Se-Nucleophiles (e.g., KSeCN) | Nucleophilic Cyclization | DMF | Access to selenium heterocycles | mdpi.com |

Catalysis Applications of this compound

Beyond its role as a structural precursor, this compound has been investigated for its own catalytic activity in specific organic transformations.

Role as an Acid Catalytic Center in Acetalization and Esterification

A theoretical study has demonstrated that the terminal ethynyl group in low-molecular-weight alkynes, including this compound, can function effectively as an acid catalytic center. acs.org This catalytic activity is applicable to reactions that are traditionally catalyzed by mineral acids, such as acetalization and esterification. acs.org

The study confirmed that monofunctional terminal alkynes like this compound can successfully catalyze these reactions. Its catalytic efficacy was compared to other monofunctional alkynes (e.g., phenylacetylene (B144264), 1-ethynyl-4-fluorobenzene) and found to be significant, although multifunctional terminal alkynes with a higher number of ethynyl groups per molecule exhibited greater activity. acs.org This novel application showcases the potential for terminal alkynes to act as homogeneous catalysts under specific conditions. acs.org

Table 4: Catalytic Activity of Terminal Alkynes This table is interactive. Click on the headers to sort.

| Catalyst Compound | Reaction Type | Function | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Acetalization, Esterification | Homogeneous Acid Catalyst | Ethynyl group acts as an acid catalytic center. | acs.org |

| Phenylacetylene | Acetalization, Esterification | Homogeneous Acid Catalyst | Monofunctional alkyne shows catalytic activity. | acs.org |

| Diethynylbenzenes | Acetalization, Esterification | Homogeneous Acid Catalyst | Multifunctional alkynes are significantly more active. | acs.org |

Crystallography and Solid State Research

Single-Crystal X-ray Diffraction Studies

Studies on related di- and tri-substituted benzenes containing both ethynyl (B1212043) and halogen substituents have demonstrated that these groups can sometimes be interchanged without significantly altering the average solid-state structure. psu.edu This suggests that molecular shape can be as critical as specific intermolecular interactions in determining the crystal packing. psu.edu In the case of 1-Ethynyl-2-fluorobenzene, the specific placement of the fluoro and ethynyl groups on the benzene (B151609) ring leads to a distinct packing arrangement.

Implications for Polymorphism

The existence of orientational disorder in this compound has direct implications for its potential to exhibit polymorphism—the ability of a substance to exist in more than one crystalline form. While no specific polymorphs of this compound have been explicitly reported, the compound's tendency for irregular crystallization and the presence of local static disorder are factors that can favor the formation of different crystalline phases under varying conditions. acs.orgresearchgate.net

Studies on similar molecules have shown that subtle differences in molecular structure and intermolecular interactions can lead to different packing arrangements and, consequently, polymorphism. psu.eduresearchgate.net For this compound, differential scanning calorimetry (DSC) experiments have been conducted, though no signs of polymorphism were observed within the experimental conditions tested. acs.org However, the compound was noted to crystallize irregularly, which can sometimes be an indicator of complex phase behavior. acs.org The study of polymorphism is important as different polymorphs of a compound can have distinct physical properties. researchgate.net

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Transformations

The reactivity of the terminal alkyne and the electronic influence of the fluorine substituent make 1-ethynyl-2-fluorobenzene a compelling substrate and potential catalyst in a variety of transformations. Future research is increasingly focused on harnessing its unique reactivity.

Theoretical studies have identified terminal alkynes, including this compound, as potential homogeneous catalysts for reactions that are typically acid-catalyzed, such as acetalization and esterification. researchgate.net Research confirmed that the terminal ethynyl (B1212043) groups can function effectively as acid catalytic centers. researchgate.net While multifunctional alkynes showed higher activity, monofunctional compounds like this compound are valuable for mechanistic studies. researchgate.net

In the realm of metal-catalyzed reactions, this compound has been utilized as a substrate in catalytic hydroaminations. rsc.org Furthermore, it is a key reactant in Sonogashira coupling reactions. ucl.ac.uk A notable advancement involves the use of 3D-printed stirrer devices impregnated with palladium and copper catalysts, which have been successfully employed for the Sonogashira coupling of this compound under microwave irradiation, demonstrating a significant reduction in reaction times. ucl.ac.uk

Emerging research into electrochemical catalysis also presents new opportunities. For instance, the electrochemical Ni-H catalytic system has been developed for the selective reductive dimerization of terminal alkynes. rsc.org Although the initial studies focused on 1-ethynyl-4-fluorobenzene, this methodology opens a promising avenue for exploring similar transformations with this compound, aiming to create 2,3-dibranched butadienes, which are valuable synthetic intermediates. rsc.org

| Catalytic Transformation | Role of this compound | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Acetalization / Esterification | Homogeneous Catalyst | Itself (acidic ethynyl proton) | Terminal alkynes can act as acid catalytic centers. | researchgate.net |

| Hydroamination | Substrate | B(C6F5)3 | Used as a substrate in studies of frustrated Lewis pair mediated reactions. | rsc.org |

| Sonogashira Coupling | Substrate | Pd(PPh3)4 / Cu(I) complex on 3D printed device | Efficient coupling achieved with reduced reaction times under microwave irradiation. | ucl.ac.uk |

| Reductive Dimerization (projected) | Substrate | Electrochemical Ni-H Catalysis | A promising future application based on successful dimerization of similar fluorinated alkynes. | rsc.org |

Development of New Fluorination Methodologies